3-Methyl-2-buten-1-OL

Description

Propriétés

IUPAC Name |

3-methylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAYTHWZCLXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027206 | |

| Record name | 3-Methyl-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an alcoholic odor; [OECD SIDS: IUCLID Data Set], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Liquid; fresh, fruity, green, slight lavender aroma | |

| Record name | 3-Methyl-2-buten-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Prenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methyl-2-buten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 to 174.00 °C. @ 760.00 mm Hg, 140 °C | |

| Record name | Prenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

50 °C c.c. | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 17 (good), Insoluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methyl-2-buten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.85 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1, 0.844-0.852 | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Methyl-2-buten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.05 [mmHg], Vapor pressure, Pa at 20 °C: 140 | |

| Record name | 3-Methyl-2-buten-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

556-82-1 | |

| Record name | 3-Methyl-2-buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Buten-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55MY0HM445 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030124 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-59.3 °C | |

| Record name | 3-METHYLBUT-2-EN-1-OL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1760 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-buten-1-ol: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 3-methyl-2-buten-1-ol, also known as prenol. The information is curated to support research, development, and application of this versatile compound.

Core Properties of this compound

This compound is a colorless liquid with a characteristic alcoholic odor.[1] It is a naturally occurring compound found in various plants, including pine trees, and is also considered an endogenous metabolite.[2][3][4][5] The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C5H10O | [6] |

| Molecular Weight | 86.13 g/mol | [6][7][8] |

| Appearance | Colorless liquid | [1][9] |

| Odor | Alcoholic, phenolic, metallic | [1][10] |

| Density | 0.848 g/mL at 25 °C | [7][9] |

| Boiling Point | 140 °C | [7][9] |

| Flash Point | 43 °C | [9] |

| Refractive Index | n20/D 1.443 | [7] |

| Solubility in Water | Reasonably soluble | [11] |

| SMILES String | C\C(C)=C\CO | [7][8] |

| InChI Key | ASUAYTHWZCLXAN-UHFFFAOYSA-N | [7][8] |

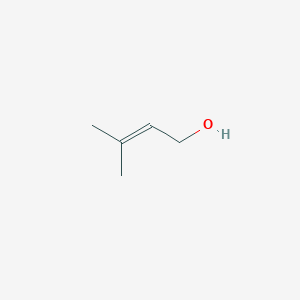

Chemical Structure

This compound is a primary alcohol with a double bond between the second and third carbon atoms. The presence of both a hydroxyl group and a carbon-carbon double bond makes it a reactive and versatile molecule in organic synthesis.

Structural Representation:

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis, purification, and analysis of this compound. Below are representative methodologies for key experimental procedures.

Synthesis of this compound via the Isoprene Method

The synthesis from isoprene is a common industrial method.[9] It involves the chlorination of isoprene, followed by esterification and subsequent saponification.

Experimental Workflow: Synthesis from Isoprene

Caption: Workflow for the synthesis and purification of this compound from isoprene.

Protocol:

-

Chlorination: Isoprene is reacted with concentrated hydrochloric acid to produce prenyl chloride.

-

Esterification: The resulting prenyl chloride is then reacted with sodium acetate to form prenyl acetate.

-

Saponification: The prenyl acetate is hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, to yield crude this compound.

-

Purification: The crude product is purified by fractional distillation to obtain the final, high-purity compound.

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying this compound from reaction byproducts and unreacted starting materials, especially when the boiling points of the components are close.

Protocol:

-

The crude this compound is placed in a round-bottom flask with a few boiling chips.

-

A fractionating column is attached to the flask, followed by a condenser and a collection flask.

-

The apparatus is heated, and the temperature is carefully monitored.

-

The fraction that distills over at the boiling point of this compound (approximately 140 °C at atmospheric pressure) is collected.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5 or HP-5, is suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Carrier Gas: Helium

-

Detector: Mass Spectrometer (scanning a mass range of, for example, 35-300 amu).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

¹H NMR (in CDCl₃):

-

The spectrum will show characteristic peaks for the methyl protons, the methylene protons adjacent to the hydroxyl group, the vinyl proton, and the hydroxyl proton.

¹³C NMR (in CDCl₃):

-

The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule, including the two methyl carbons, the methylene carbon, and the two sp² hybridized carbons of the double bond.

Biological Significance and Signaling Pathways

This compound, or prenol, is a key intermediate in the Isoprenoid Alcohol (IPA) Pathway , a synthetic biological pathway designed for the production of isoprenoids.[2][3] Isoprenoids are a large and diverse class of naturally occurring organic chemicals with a wide range of applications, including pharmaceuticals, biofuels, and fragrances.

The IPA pathway offers an alternative to the native mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways for isoprenoid synthesis. In the IPA pathway, central carbon metabolites are converted to isoprenoid alcohols like prenol, which are then phosphorylated to produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Isoprenoid Alcohol (IPA) Pathway

Caption: The Isoprenoid Alcohol (IPA) pathway, highlighting the central role of this compound (prenol).

References

- 1. US6278016B1 - Methods for conversion of isoprene to prenyl alcohol and related compounds - Google Patents [patents.google.com]

- 2. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis | Semantic Scholar [semanticscholar.org]

- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isoprenoid alcohol pathway, a synthetic route for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US3838183A - Synthesis of 2-methyl-3-buten-2-ol - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of 3-Methyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-buten-1-ol, also known as prenol, is a simple five-carbon isoprenoid alcohol. It is a volatile organic compound with a characteristic fruity odor. As a fundamental building block in the vast family of terpenoids, this compound and its derivatives play crucial roles in various biological processes and have significant applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and detailed experimental protocols for its study.

Natural Occurrence of this compound

This compound is widely distributed in nature, having been identified in a variety of plants, microorganisms, and insects. In plants, it contributes to the characteristic aroma of many fruits, flowers, and essential oils. In insects, it can function as a pheromone component.

Occurrence in Plants

This compound has been detected in numerous plant species. Its concentration can vary significantly depending on the plant part, developmental stage, and environmental conditions.

| Plant Source | Part | Concentration | Reference(s) |

| Hops (Humulus lupulus) | Dried Cones | up to 0.15% (of a related isomer, 2-methyl-3-buten-2-ol) | [1] |

| Raspberry (Rubus idaeus) | Fruit | 0.01 - 0.1 µg/g | [2][3] |

| Tomato (Solanum lycopersicum) | Fruit | Present (quantification of the related 3-methyl-2-butenal) | [4][5][6] |

| Citrus Fruits | Peel | Present | [7][8][9][10][11] |

| Angelica gigas | - | Reported | [12] |

| Rhodiola crenulata | - | Reported | [12] |

Occurrence in Microorganisms

Engineered microorganisms, particularly Escherichia coli, have been successfully used for the biotechnological production of this compound.

| Microorganism | Production Titer | Reference(s) |

| Escherichia coli (engineered) | up to 526 mg/L | [13] |

| Escherichia coli (engineered) | 0.2 g/L (~80% prenol) | [14][15] |

Occurrence in Insects

This compound and its derivatives can act as alarm pheromones or components of aggregation pheromones in various insect species.

| Insect Species | Function | Relative Abundance | Reference(s) |

| Africanized Honeybees (Apis mellifera scutellata) | Alarm Pheromone Component (as 3-methyl-2-buten-1-yl acetate) | 0-38% of isoamyl acetate | [14] |

| Polygraphus bark beetles | Aggregation Pheromone | Present | [16] |

Biosynthesis of this compound

The biosynthesis of this compound originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.

The Mevalonate (MVA) Pathway

The MVA pathway is active in the cytoplasm of plants, as well as in animals, fungi, and archaea. It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP, which can then be isomerized to DMAPP.

Figure 1. The Mevalonate (MVA) Pathway.

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plants and in most bacteria. It starts from pyruvate and glyceraldehyde 3-phosphate to produce both IPP and DMAPP.

Figure 2. The Methylerythritol 4-Phosphate (MEP) Pathway.

Conversion of DMAPP to this compound

The final step in the biosynthesis of this compound is the dephosphorylation of its immediate precursor, DMAPP. This reaction is catalyzed by various phosphatases, including members of the Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolase family. These enzymes cleave the pyrophosphate group from DMAPP, releasing this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of the biosynthesis of this compound.

Figure 3. Experimental workflow for extraction and analysis.

Extraction and Quantification of this compound from Plant Material

This protocol describes the extraction of volatile compounds, including this compound, from a plant matrix using steam distillation, followed by quantification using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Fresh or dried plant material (e.g., hop cones, raspberry fruit)

-

Distilled water

-

Steam distillation apparatus

-

Clevenger-type receiver

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME device with a suitable fiber (e.g., PDMS/DVB)

-

This compound analytical standard

-

Internal standard (e.g., 1-octanol)

-

Organic solvent (e.g., hexane)

Procedure:

-

Sample Preparation: Weigh a known amount of the plant material (e.g., 100 g) and place it in the boiling flask of the steam distillation apparatus. Add distilled water to cover the material.

-

Steam Distillation: Assemble the steam distillation apparatus with a Clevenger-type receiver. Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds. The steam and volatiles will then condense and be collected in the receiver. Continue the distillation for a set period (e.g., 2-3 hours) until no more oil is collected.[1][3][4][13][17]

-

Essential Oil Collection: After distillation, carefully collect the essential oil layer from the Clevenger apparatus. Dry the oil over anhydrous sodium sulfate.

-

Sample Preparation for GC-MS: Prepare a stock solution of the this compound standard and the internal standard in hexane. Prepare a calibration curve by making a series of dilutions of the standard stock solution, each containing a constant concentration of the internal standard. Prepare the essential oil sample for analysis by diluting a known volume in hexane containing the internal standard.

-

SPME-GC-MS Analysis: Place a known volume of the prepared sample (or standard) into a headspace vial. Expose the SPME fiber to the headspace of the vial for a defined time and temperature (e.g., 30 min at 60°C).[16] Retract the fiber and inject it into the GC-MS inlet for thermal desorption.

-

GC-MS Parameters: Use a suitable capillary column (e.g., DB-5ms). A typical temperature program could be: initial temperature of 40°C for 2 min, then ramp at 5°C/min to 250°C and hold for 5 min.[1][17] Set the mass spectrometer to scan in the range of m/z 35-350. For quantification, use selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 71, 55, 41) and the internal standard.

-

Quantification: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with the analytical standard. Construct a calibration curve by plotting the ratio of the peak area of the standard to the internal standard against the concentration. Use this curve to determine the concentration of this compound in the essential oil sample.

Nudix Hydrolase Enzyme Assay

This protocol describes a colorimetric assay to measure the phosphatase activity of a Nudix hydrolase on DMAPP, based on the malachite green method which detects the release of inorganic pyrophosphate (PPi) or phosphate (Pi).

Materials:

-

Purified Nudix hydrolase

-

Dimethylallyl diphosphate (DMAPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

-

Inorganic pyrophosphatase (if detecting PPi)

-

Malachite Green Reagent:

-

Solution A: 0.045% Malachite Green in water

-

Solution B: 4.2% Ammonium molybdate in 4 M HCl

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Tween-20 to a final concentration of 0.01%.

-

-

Phosphate standard solution (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard solution in the assay buffer (e.g., 0 to 50 µM).

-

Set up Enzyme Reaction: In a 96-well plate, prepare the reaction mixture containing the assay buffer, a known concentration of DMAPP (e.g., 100 µM), and inorganic pyrophosphatase (if needed).

-

Initiate Reaction: Add the purified Nudix hydrolase to the reaction mixture to start the reaction. Include a negative control without the enzyme.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10-30 minutes).

-

Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Working Reagent. This reagent will form a colored complex with the released phosphate. Allow the color to develop for 15-20 minutes at room temperature.[18][19][20][21]

-

Measure Absorbance: Measure the absorbance of each well at 620-660 nm using a microplate reader.[18][20]

-

Calculate Activity: Subtract the absorbance of the no-enzyme control from the sample readings. Use the phosphate standard curve to determine the amount of phosphate released. Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of enzyme).

In Vivo Isotopic Labeling Study

This protocol outlines a method to investigate the biosynthesis of this compound in a microorganism, such as E. coli, using ¹³C-labeled glucose.

Materials:

-

Engineered E. coli strain capable of producing this compound

-

Minimal medium (e.g., M9 medium)

-

¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)

-

Unlabeled glucose

-

Shaking incubator

-

Centrifuge

-

Extraction solvent (e.g., ethyl acetate)

-

GC-MS instrument

Procedure:

-

Pre-culture: Grow a pre-culture of the E. coli strain overnight in minimal medium containing unlabeled glucose.

-

Labeling Experiment: Inoculate fresh minimal medium containing a known concentration of ¹³C-labeled glucose with the pre-culture. Also, set up a control culture with unlabeled glucose. Grow the cultures under controlled conditions (e.g., 37°C, 200 rpm).[22][23][24]

-

Sampling: At different time points during growth, collect samples from both the labeled and unlabeled cultures.

-

Metabolite Extraction: Separate the cells from the culture medium by centrifugation. Extract the intracellular and extracellular metabolites. For volatile compounds like this compound, a liquid-liquid extraction of the culture supernatant with a solvent like ethyl acetate can be performed.

-

GC-MS Analysis: Analyze the extracted metabolites by GC-MS. The mass spectrometer will detect the mass shift in this compound and its biosynthetic intermediates due to the incorporation of ¹³C atoms.

-

Data Analysis: By analyzing the mass isotopomer distribution in this compound, you can deduce the labeling pattern and trace the flow of carbon from glucose through the biosynthetic pathway. This information can confirm the activity of the MEP or MVA pathway in the production of this compound.[15][25][26]

Conclusion

This compound is a naturally occurring isoprenoid with a widespread distribution in the biological world. Its biosynthesis is intricately linked to the central isoprenoid precursor pathways, MVA and MEP. The methodologies detailed in this guide provide a robust framework for researchers to extract, quantify, and study the biosynthesis of this important molecule. A deeper understanding of its natural occurrence and biosynthesis will pave the way for its enhanced production through metabolic engineering and its broader application in various industries.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Comprehensive analysis of phenolics compounds in citrus fruits peels by UPLC-PDA and UPLC-Q/TOF MS using a fused-core column - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Polyphenol Profile from Citrus Peel Obtained by Natural Deep Eutectic Solvent/Ultrasound Extraction [mdpi.com]

- 10. Extraction and quantification of polyphenols from kinnow (Citrus reticulate L.) peel using ultrasound and maceration techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant and antimicrobial activities and UPLC-ESI-MS/MS polyphenolic profile of sweet orange peel extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. eubopen.org [eubopen.org]

- 20. interchim.fr [interchim.fr]

- 21. home.sandiego.edu [home.sandiego.edu]

- 22. pubcompare.ai [pubcompare.ai]

- 23. m.youtube.com [m.youtube.com]

- 24. Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-2-buten-1-ol

Audience: Researchers, scientists, and drug development professionals Compound: 3-Methyl-2-buten-1-ol (Prenol) Molecular Formula: C₅H₁₀O Molecular Weight: 86.13 g/mol Structure:

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols and data analysis are presented to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 5.41 | t (triplet) | 7.1 | 1H | =CH- |

| 4.15 | d (doublet) | 7.1 | 2H | -CH₂OH |

| 1.74 | s (singlet) | - | 3H | =C(CH₃)₂ |

| 1.68 | s (singlet) | - | 3H | =C(CH₃)₂ |

| 1.58 | s (singlet) | - | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 138.8 | C3: =C (CH₃)₂ |

| 122.9 | C2: =C H- |

| 58.9 | C1: C H₂OH |

| 25.8 | C5: =C(C H₃)₂ |

| 17.9 | C4: =C(C H₃)₂ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3330 | Strong, Broad | O-H stretch (alcohol) |

| 2975, 2915, 2870 | Medium-Strong | C-H stretch (alkane) |

| 1675 | Medium | C=C stretch (alkene) |

| 1450 | Medium | C-H bend (alkane) |

| 1375 | Medium | C-H bend (gem-dimethyl) |

| 1000 | Strong | C-O stretch (primary alcohol) |

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 86 | 20 | [M]⁺ (Molecular Ion) |

| 71 | 100 | [M - CH₃]⁺ |

| 55 | 25 | [C₄H₇]⁺ |

| 43 | 40 | [C₃H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: Bruker Avance 400 MHz spectrometer.

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: 4.0 seconds

-

Relaxation Delay: 1.0 second

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: 1.5 seconds

-

Relaxation Delay: 2.0 seconds

-

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Instrument: Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory.[1]

-

Mode: Transmittance

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Mass Spectrometry

Sample Introduction: The volatile liquid sample was introduced via direct injection into the gas chromatograph (GC) inlet, which was coupled to the mass spectrometer.

Data Acquisition:

-

Instrument: Agilent GC-MS system.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 35 - 200

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for an unknown compound, such as this compound, is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis and structure elucidation.

References

A Comprehensive Technical Guide to the Solubility and Stability of 3-Methyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-buten-1-ol, also known as prenol, is a primary alcohol and a fundamental building block in the biosynthesis of isoprenoids. Its utility in the synthesis of pharmaceuticals, fragrances, and other fine chemicals necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound in common laboratory solvents. The information is compiled from various scientific sources and is intended to be a valuable resource for professionals in research and development. This guide includes quantitative solubility data, a review of its stability under various conditions, and detailed experimental protocols for in-house assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Alcoholic, fruity | [1] |

| Boiling Point | 140 °C | |

| Melting Point | -59.3 °C | [1] |

| Density | 0.848 g/mL at 25 °C | |

| Flash Point | 43 °C | [2] |

| logP | 0.91 | [1] |

Solubility Profile

This compound exhibits favorable solubility in a range of common laboratory solvents due to its relatively short carbon chain and the presence of a polar hydroxyl group capable of hydrogen bonding.

Aqueous Solubility

The solubility of this compound in water is well-documented.

| Solvent | Temperature (°C) | Solubility | Reference(s) |

| Water | 20 | 170 g/L (17 g/100 mL) | [2][3] |

Organic Solvent Solubility

Based on its chemical structure and the available information, the following qualitative solubility profile can be inferred:

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Miscible |

| Ketones | Acetone | Miscible |

| Ethers | Diethyl ether | Miscible |

| Esters | Ethyl acetate | Miscible |

| Halogenated Hydrocarbons | Dichloromethane | Miscible |

| Aromatic Hydrocarbons | Toluene | Soluble to Miscible |

| Aliphatic Hydrocarbons | Hexane | Soluble |

Note: "Miscible" implies solubility in all proportions.

Stability Profile

The stability of this compound is influenced by temperature, pH, light exposure, and the presence of oxidizing agents.

Thermal Stability

An experimental study on the thermal decomposition of 3-methyl-3-buten-1-ol (an isomer of this compound) in an m-xylene solution was conducted in the temperature range of 513.15 K to 563.15 K (240 °C to 290 °C)[5][6]. The primary decomposition products were identified as formaldehyde and isobutene, formed via a six-membered cyclic transition state[5]. While this study is on an isomer, it provides valuable insight into the potential thermal degradation pathways. For this compound itself, it is generally considered stable at ambient temperatures. One supplier, Selleck Chemicals, indicates that the product is stable for at least one month at room temperature during shipping.

Oxidative Stability

This compound is susceptible to oxidation. It is reported to be incompatible with strong oxidizing agents[7]. An acid-catalyzed heterogeneous reaction with hydrogen peroxide has been shown to occur, leading to the formation of organic hydroperoxides, which can further rearrange to form acetone and acetaldehyde[8].

pH Stability

The stability of this compound can be affected by pH. In acidic media, it can be converted to 2-methyl-3-buten-2-ol and isoprene[8]. The hydroxyl group can be protonated under strongly acidic conditions, facilitating dehydration or rearrangement reactions. Under neutral and moderately basic conditions, it is expected to be relatively stable.

Photochemical Stability

Specific studies on the photochemical stability of this compound are not extensively documented in the readily available literature. However, as an unsaturated alcohol, it has the potential to undergo photochemical reactions, such as photo-oxidation or isomerization, upon exposure to UV light.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water) in a sealed glass vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Place the vial in a shaker bath set at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solute to settle. To ensure complete removal of undissolved material, centrifuge the sample. Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a calibration curve from the analytical response of the standard solutions. Use the response of the saturated solution to determine its concentration from the calibration curve. The solubility is reported in units such as g/L or mol/L.

Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is a standard method for determining the thermal stability of a substance.

Caption: Workflow for Thermal Stability Assessment using TGA.

Methodology:

-

Instrument Setup: Calibrate the TGA instrument according to the manufacturer's instructions. Set the desired atmosphere (e.g., inert nitrogen or reactive air) and a constant flow rate.

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of this compound into a tared TGA pan.

-

Analysis: Place the sample pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 500 °C). Continuously monitor and record the sample's mass as a function of temperature.

-

Data Interpretation: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability. This is often determined as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Logical Relationships in Solubility and Stability

The interplay of molecular structure and external factors governs the solubility and stability of this compound.

Caption: Factors Influencing Solubility and Stability.

Conclusion

This compound is a versatile chemical with a favorable solubility profile, being reasonably soluble in water and miscible with most common organic solvents. Its stability is a key consideration for its storage and application. It is susceptible to thermal degradation at elevated temperatures and can undergo oxidation, particularly in the presence of strong oxidizing agents or under acidic conditions with peroxides. While specific data on its photochemical and broad pH stability are limited, its chemical structure suggests a potential for reactivity under certain conditions. The experimental protocols provided in this guide offer a framework for researchers to conduct their own detailed assessments of solubility and stability, ensuring the successful application of this compound in their research and development endeavors.

References

- 1. This compound | C5H10O | CID 11173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 4. This compound (Prenol) [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-METHYL-3-BUTEN-1-OL | 763-32-6 [chemicalbook.com]

- 8. Acid-catalyzed heterogeneous reaction of this compound with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of 3-Methyl-2-buten-1-ol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methyl-2-buten-1-ol and its isomers, focusing on their chemical properties, synthesis, and biological significance. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Introduction to this compound and its Isomers

This compound, commonly known as prenol, is a simple isoprenoid alcohol. It is a naturally occurring compound found in a variety of plants, including citrus fruits, cranberries, and hops.[1] Prenol and its isomers are of significant interest due to their roles as key intermediates in the biosynthesis of a vast array of natural products, including vitamins, hormones, and other essential biomolecules.[2] They also find applications in the fragrance industry, as precursors for the synthesis of pyrethroid pesticides, and are being explored as potential biofuels.[3][4]

The molecular formula for this compound is C5H10O. This formula allows for a number of structural and stereoisomers, each with unique properties and potential applications. This guide will focus on the most prominent unsaturated alcohol isomers of C5H10O.

Physicochemical Properties of Isomers

The isomers of this compound exhibit a range of physical and chemical properties. A summary of these properties is presented in the tables below for easy comparison.

Table 1: General and Physical Properties of C5H10O Unsaturated Alcohol Isomers

| Property | This compound (Prenol) | 3-Methyl-3-buten-1-ol (Isoprenol) | 2-Methyl-3-buten-2-ol | (E)-2-Methyl-2-buten-1-ol | 3-Methyl-3-buten-2-ol |

| CAS Number | 556-82-1 | 763-32-6 | 115-18-4 | 4675-87-0 | 10473-14-0 |

| Molecular Weight ( g/mol ) | 86.13 | 86.13 | 86.13 | 86.13 | 86.13 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | - |

| Boiling Point (°C) | 140 | 130-132 | 98-99 | 137 | - |

| Melting Point (°C) | -59 | - | -43 | - | - |

| Density (g/mL at 25°C) | 0.848 | 0.853 | 0.824 | - | - |

| Refractive Index (n20/D) | 1.443 | 1.433 | 1.416 | - | - |

| Solubility in Water | 17 g/100 mL (20°C) | Soluble | Soluble | - | - |

| Flash Point (°C) | 43 | 36 | 13 | - | - |

Table 2: Spectral Data of C5H10O Unsaturated Alcohol Isomers

| Isomer | 1H NMR | 13C NMR | IR Spectra | Mass Spectra |

| This compound (Prenol) | Available | Available | Available | Available |

| 3-Methyl-3-buten-1-ol (Isoprenol) | Available | Available | Available | Available |

| 2-Methyl-3-buten-2-ol | Available | - | Available | Available |

| (E)-2-Methyl-2-buten-1-ol | - | - | - | Available |

| 3-Methyl-3-buten-2-ol | Available | Available | Available | Available |

Note: Detailed spectral data can be found in various online databases such as the NIST WebBook and SpectraBase.

Experimental Protocols: Synthesis of Isomers

The synthesis of these isomers can be achieved through various established organic chemistry reactions. Below are detailed protocols for the synthesis of key isomers.

Synthesis of this compound (Prenol) from Isoprene

This method involves the chlorination of isoprene followed by esterification and saponification.[5][6]

Workflow for the Synthesis of Prenol from Isoprene

Caption: Synthesis of Prenol from Isoprene.

Protocol:

-

Chlorination: Isoprene is reacted with concentrated hydrochloric acid to produce prenyl chloride. The reaction temperature and time are critical factors to control the selectivity of the reaction.

-

Esterification: The resulting prenyl chloride is then reacted with a carboxylate salt, such as sodium acetate, to form the corresponding prenyl ester.

-

Saponification: The prenyl ester is hydrolyzed using a base, such as sodium hydroxide, to yield this compound (prenol).

-

Purification: The final product is purified by distillation.

Synthesis of 2-Methyl-3-buten-2-ol via Grignard Reaction

This is a classic method for the formation of a tertiary alcohol from a ketone and a Grignard reagent.[7][8]

Workflow for the Grignard Synthesis of 2-Methyl-3-buten-2-ol

Caption: Grignard Synthesis of a Tertiary Alcohol.

Protocol:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are reacted with vinyl bromide in anhydrous diethyl ether to form vinylmagnesium bromide.

-

Grignard Addition: The freshly prepared Grignard reagent is then reacted with acetone. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of acetone.

-

Acidic Workup: The resulting tertiary alkoxide is quenched with a weak acid (e.g., aqueous ammonium chloride or dilute sulfuric acid) to protonate the alkoxide and yield 2-methyl-3-buten-2-ol.

-

Purification: The product is isolated by extraction and purified by distillation.

Biological Activity and Signaling Pathways

Prenol and its isomers are integral to the biosynthesis of isoprenoids, a large and diverse class of naturally occurring organic chemicals. The biosynthesis of the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs through two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

These pathways are central to the production of isoprenoid precursors. Prenol and isoprenol can be biosynthesized from DMAPP and IPP, respectively.

Simplified Biosynthesis of Prenol and Isoprenol

Caption: Biosynthesis of Prenol and Isoprenol.

Pharmacological and Toxicological Profile

The pharmacological activities of these small molecules are an area of active research. Prenol and its derivatives have been investigated for their antioxidant, anti-inflammatory, and anticancer properties.[2] However, comprehensive toxicological data for all isomers is not yet available. Unsaturated aliphatic alcohols, as a class, can exhibit toxicity, and their metabolites may be more toxic than the parent compounds.[9][10] Further research is needed to fully characterize the safety and efficacy of these compounds for potential therapeutic applications.

Protein Prenylation: A crucial biological process that involves the attachment of isoprenoid moieties, such as farnesyl and geranylgeranyl groups (derived from IPP and DMAPP), to cysteine residues of proteins.[11][12][13][14][15] This post-translational modification is vital for the proper localization and function of numerous proteins, including those involved in cellular signaling, such as Ras GTPases.[12] The enzymes responsible for prenylation are therefore attractive targets for drug development, particularly in oncology.

Conclusion

The isomers of this compound represent a versatile class of compounds with a rich chemistry and diverse biological relevance. Their roles as key biosynthetic intermediates and their potential applications in various industries underscore the importance of continued research into their properties and synthesis. For drug development professionals, a thorough understanding of their synthesis, physicochemical properties, and biological activities is crucial for exploring their therapeutic potential and ensuring their safe application. The detailed protocols and compiled data in this guide serve as a valuable resource for furthering these research endeavors.

References

- 1. Prenol - Wikipedia [en.wikipedia.org]

- 2. Prenols: Structure, Classification, Biosynthesis, and Applications - Creative Proteomics [creative-proteomics.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Isoprenol - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Prenyl Alcohol from Isoprene | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mmsl.cz [mmsl.cz]

- 11. researchgate.net [researchgate.net]

- 12. Prenylation - Wikipedia [en.wikipedia.org]

- 13. Engineering protein prenylation: an emerging tool for selective protein modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein prenylation: molecular mechanisms and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Methyl-2-buten-1-ol via Prins Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-methyl-2-buten-1-ol, commonly known as prenol. The synthesis is a two-step process commencing with the acid-catalyzed Prins reaction of isobutylene and formaldehyde to yield 3-methyl-3-buten-1-ol (isoprenol). This intermediate is subsequently isomerized to the final product, this compound. This valuable alcohol finds applications in the synthesis of various fine chemicals and pharmaceutical intermediates, including pyrethroids.[1] The protocols described herein are based on established literature, offering guidance on catalyst selection, reaction conditions, and product isolation.

Introduction

The Prins reaction, an acid-catalyzed electrophilic addition of an aldehyde to an alkene, is a versatile carbon-carbon bond-forming reaction.[2][3] In the context of this application, isobutylene and formaldehyde are reacted to form an unsaturated C5 alcohol. The initial product of this reaction is typically the terminal alkene, 3-methyl-3-buten-1-ol (isoprenol).[1][4] To obtain the thermodynamically more stable internal alkene, this compound (prenol), a subsequent isomerization step is necessary.[5][6] This two-step approach allows for the targeted synthesis of prenol, a key building block in organic synthesis.

Reaction Pathway

The overall synthesis involves two key transformations: the Prins reaction followed by isomerization.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3-buten-1-ol via Prins Reaction

This protocol describes the synthesis of the intermediate, 3-methyl-3-buten-1-ol, using a solid acid catalyst.

Materials:

-

Paraformaldehyde

-

Isobutylene

-

tert-Butanol (solvent)

-

HZSM-5 (Si/Al = 50) catalyst, modified with Cesium Dihydrogen Phosphate (CsH2PO4)

-

Supercritical CO2 (optional solvent)

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer

-

Gas inlet and outlet valves

-

Temperature and pressure controls

-

Product collection system

Procedure:

-

Catalyst Preparation: The HZSM-5 catalyst can be modified with CsH2PO4 via impregnation.

-

Reactor Charging: The autoclave is charged with paraformaldehyde, tert-butanol (or can be performed in supercritical CO2), and the prepared catalyst.[7][8]

-

Reaction Execution: The reactor is sealed and purged with an inert gas. Isobutylene is then introduced to the desired pressure. The reaction mixture is heated to the target temperature (e.g., 170-200°C) and stirred for a specified duration (e.g., 4 hours).[7]

-

Reaction Quenching and Product Isolation: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released. The liquid product is collected.

-

Purification: The crude product is purified by fractional distillation to isolate 3-methyl-3-buten-1-ol.

Protocol 2: Isomerization of 3-Methyl-3-buten-1-ol to this compound

This protocol details the conversion of the intermediate to the final product using a palladium catalyst.

Materials:

-

3-Methyl-3-buten-1-ol (from Protocol 1)

-

Palladium on carbon (Pd/C) or Palladium-based catalyst on a support (e.g., 0.5% Pd/Al2O3)

-

Solvent (e.g., a high-boiling alkane)

-

Hydrogen gas (for catalyst activation/reaction environment)

Equipment:

-

Glass reactor with a stirrer, condenser, and gas inlet

-

Heating mantle with temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Fractional distillation setup

Procedure:

-

Catalyst Activation (if required): The palladium catalyst may require activation, for example, by reduction in a hydrogen stream at an elevated temperature.

-

Reaction Setup: The reactor is charged with 3-methyl-3-buten-1-ol, the solvent, and the palladium catalyst.

-

Reaction Execution: The mixture is heated to the desired temperature (e.g., 60-100°C) under a slow stream of hydrogen and stirred.[9] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

-

Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

Solvent Removal and Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude this compound is then purified by fractional distillation.

Data Presentation

The following tables summarize representative quantitative data for the two-step synthesis process.

Table 1: Synthesis of 3-Methyl-3-buten-1-ol (Isoprenol) via Prins Reaction

| Catalyst | Temperature (°C) | Pressure (MPa) | Isobutylene:Formaldehyde (molar ratio) | Solvent | Yield (%) | Reference |

| Phosphoric acid salt | 170-200 | Not specified | 5.6 | tert-Butanol | 65-87 | [7] |

| SnCl4/SiO2 | 100 | 2.2 | 3 | Dioxane | 55 | [7] |

| CsH2PO4-HZSM-5 | Not specified | Not specified | Not specified | Supercritical CO2 | 93.6 (selectivity) | [8] |

Table 2: Isomerization of 3-Methyl-3-buten-1-ol to this compound (Prenol)

| Catalyst | Temperature (°C) | Conversion of Isoprenol (%) | Selectivity to Prenol (%) | Yield of Prenol (%) | Reference |

| 0.5% Pd–0.05% Se–0.3% Ce/SiO2 | 60-100 | 45 | 93-94 | ~42 | [9] |

| 0.5% Pd/Al2O3 | 70 | Not specified | 94 | 66 | [9] |

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the mechanism of the Prins reaction and the experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the Prins reaction and subsequent isomerization is a robust method for producing this important chemical intermediate. Careful control of reaction conditions and appropriate catalyst selection are paramount for achieving high yields and selectivities in both steps. The protocols and data presented in this document provide a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully perform this synthesis. Further optimization of catalyst systems and reaction parameters may lead to even more efficient and sustainable production methods.

References

- 1. Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Prins reaction - Wikipedia [en.wikipedia.org]

- 4. Formaldehyde–isobutene Prins condensation over MFI-type zeolites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Frontiers | Solvent-Induced Selectivity of Isoprene From Bio-Derived Prenol [frontiersin.org]

- 7. CN103224444A - Method for synthesizing 3-methyl-3-butene-1-ol by two-step method - Google Patents [patents.google.com]

- 8. "Synthesis of 3-Methyl-3-Buten-1-Ol by Supercritical CO2 in Coordinatio" by HANG YUAN, GUI-PING CAO et al. [journals.tubitak.gov.tr]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Isoprene-Based Synthesis of 3-Methyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis of 3-methyl-2-buten-1-ol, commonly known as prenol, utilizing isoprene as the primary starting material. Prenol is a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals, including pyrethroids and vitamins A and E.[1][2] Two primary synthetic routes commencing from isoprene are presented: a three-step method involving chlorination, esterification, and saponification, and a two-step method proceeding via direct esterification followed by hydrolysis. This document offers comprehensive experimental procedures, tabulated quantitative data for comparative analysis, and graphical representations of the reaction workflows to facilitate practical application in a research and development setting.

Introduction

This compound (prenol) is a key intermediate in the chemical industry, particularly in the synthesis of pyrethroid insecticides.[3] The utilization of isoprene, a readily available and cost-effective C5 olefin derived from petroleum cracking, presents an economically viable pathway for prenol production.[3] This document outlines two effective isoprene-based synthetic strategies. The first involves the chlorination of isoprene, followed by esterification and subsequent saponification, a method reported to achieve high overall yields.[4][5] The second approach involves the direct acid-catalyzed addition of a carboxylic acid to isoprene to form a prenyl ester, which is then hydrolyzed to yield prenol.[1] Both methods offer distinct advantages and are detailed herein to provide researchers with practical and reproducible protocols.

Method 1: Synthesis via Chlorination, Esterification, and Saponification

This method is a three-step process that begins with the chlorination of isoprene using concentrated hydrochloric acid. The resulting prenyl chloride is then converted to a prenyl ester, which is subsequently saponified to yield prenol. This route has been optimized to achieve a high overall yield of 84.39%.[4][5]

Reaction Pathway

References

- 1. US6278016B1 - Methods for conversion of isoprene to prenyl alcohol and related compounds - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Synthesis of Prenyl Alcohol from Isoprene | Atlantis Press [atlantis-press.com]

Application Notes and Protocols: 3-Methyl-2-buten-1-ol as a Precursor in Terpene Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-methyl-2-buten-1-ol (prenol) as a versatile precursor in the biological and chemical synthesis of terpenes and terpenoids. This document outlines key synthetic pathways, experimental procedures, and quantitative data to facilitate research and development in natural product synthesis, drug discovery, and biotechnology.

Introduction: The Role of this compound in Terpene Synthesis

Terpenes are a large and diverse class of naturally occurring organic compounds derived from units of isoprene. They are the primary constituents of the essential oils of many plants and flowers and serve a wide range of biological functions. In industrial applications, terpenes are valued for their aromatic properties, and as precursors for the synthesis of vitamins, pharmaceuticals, and other high-value chemicals.

This compound, also known as prenol, is a key five-carbon (C5) building block that serves as a fundamental precursor in both natural and engineered terpene biosynthesis pathways. Its isomer, 3-methyl-3-buten-1-ol (isoprenol), also plays a significant role. In biological systems, these alcohols can be converted into the universal terpene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through enzymatic phosphorylation. These activated C5 units are then sequentially condensed to form the vast array of terpene skeletons.

Chemically, prenol and its derivatives are valuable starting materials for the synthesis of various terpenes, including commercially important molecules like linalool and geraniol. This document details both biological and chemical approaches to terpene synthesis using this compound as a starting point.

Biological Synthesis of Terpenes from this compound

The biological production of terpenes from simple feedstocks like glucose is a rapidly advancing field. An alternative and efficient strategy involves the use of C5 alcohols like prenol in engineered microorganisms. This approach, often termed the "isopentenol utilization pathway" (IUP), can bypass the complexities and regulatory bottlenecks of the native mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[1]

Signaling Pathway: The Isopentenol Utilization Pathway (IUP)

The IUP is a synthetic metabolic pathway engineered into microbial hosts, such as Escherichia coli, to convert exogenous prenol and isoprenol into IPP and DMAPP. This pathway typically involves two key enzymatic steps:

-

Monophosphorylation: A kinase, such as a promiscuous choline kinase, catalyzes the transfer of a phosphate group from ATP to this compound, forming isopentenyl monophosphate (IP).

-

Diphosphorylation: An isopentenyl phosphate kinase then further phosphorylates IP to yield isopentenyl diphosphate (IPP). An isomerase can then interconvert IPP and DMAPP.

These C5 diphosphate units are the universal building blocks for all terpenes and are subsequently utilized by downstream terpene synthases to produce a diverse range of terpene structures.

Experimental Protocol: Enzymatic Synthesis of Geraniol from Prenol

This protocol describes a one-pot, cell-free enzymatic cascade for the synthesis of geraniol from prenol. This method utilizes a series of purified enzymes to mimic and control the biological synthesis pathway.

Materials:

-

This compound (Prenol)

-

ATP (Adenosine triphosphate)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

FAD

-

CoCl₂

-

Potassium phosphate buffer (pH 7.0)

-

Dithiothreitol (DTT)

-

Sodium fluoride (NaF)

-

Pamidronate

-

Hydroxyethylthiazole kinase (ThiM) from E. coli

-

Isopentenyl phosphate kinase (IPK) from Methanococcus vannielii

-

Isopentenyl diphosphate isomerase (IDI)

-

Geranyl diphosphate synthase (GPPS)

-

Geraniol synthase (GES)

-

Pyruvate kinase (for ATP regeneration)

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Anhydrous sodium sulfate

-

GC-MS for analysis

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube or reaction vessel, prepare the reaction mixture containing:

-

70 mM Potassium phosphate buffer (pH 7.0)

-

1 mM CoCl₂

-

1 mM DTT

-

20 mM NaF

-

1.5 mM NADH

-

60 µM FAD

-

0.5 mM Pamidronate

-

10 mM this compound

-

5 mM ATP

-

20 mM Phosphoenolpyruvate

-

Purified enzymes: ThiM, IPK, IDI, GPPS, GES, and pyruvate kinase at optimized concentrations.

-

-

Incubation: Incubate the reaction mixture at 30-37°C for 12-24 hours with gentle agitation.

-

Extraction: After incubation, quench the reaction by adding an equal volume of cold organic solvent (e.g., hexane). Vortex vigorously for 1 minute and centrifuge to separate the phases.

-

Drying and Concentration: Carefully collect the organic layer and dry it over anhydrous sodium sulfate. The solvent can be evaporated under a gentle stream of nitrogen to concentrate the product.

-

Analysis: Analyze the extracted product by GC-MS to confirm the presence and quantify the yield of geraniol.

Data Presentation: Biocatalytic Terpene Production

| Precursor | Target Terpene | Microbial Host / Enzyme System | Titer/Yield | Reference |

| Isopentenols | Geraniol | E. coli with IUP | 750 mg/L | [2] |

| Glucose | Amorphadiene | Saccharomyces cerevisiae | > 40 g/L | [3][4] |

| Glucose | Pinene | Escherichia coli | 32 mg/L | [5][6][7] |

| Geraniol | Geranyl Acetate | E. coli with AAT | > 5 g/L | [8] |

Chemical Synthesis of Terpenes from this compound and its Derivatives

Chemical synthesis offers a powerful alternative to biological methods, providing access to a wide range of terpene structures through well-established organic reactions. This compound and its derivatives are key starting materials in several industrial syntheses.

Synthesis of Linalool from a Prenol-derived Precursor

Linalool is a widely used fragrance and flavor compound. A common industrial synthesis starts from 6-methyl-5-hepten-2-one, which can be derived from isoprene, a product of prenol dehydration.[9][10] The synthesis proceeds in two main steps: ethynylation followed by selective hydrogenation.[11][12]

Experimental Protocol: Synthesis of Linalool

Step 1: Ethynylation to Dehydrolinalool [11][12]

Materials:

-